3-iodo-2-methyl-3H-pyridin-6-one
Description
3-Iodo-2-methyl-3H-pyridin-6-one is a pyridine-derived heterocyclic compound characterized by a ketone group at position 6, a methyl substituent at position 2, and an iodine atom at position 2. The methyl group at position 2 introduces steric effects that may influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-iodo-2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3,5H,1H3 |
InChI Key |
GUOIDRKQNGUBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=CC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-3H-pyridin-6-one can be achieved through various methods. One common approach involves the halogenation of 2-methylpyridine derivatives. For example, the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent can yield 3-iodo-2-methyl-3H-pyridin-6-one . Another method involves the use of triiodide and sodium iodide in acetone to produce the desired compound .
Industrial Production Methods
Industrial production methods for 3-iodo-2-methyl-3H-pyridin-6-one typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-methyl-3H-pyridin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-iodo-2-methyl-3H-pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. Additionally, the methyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
Halogen Position : The iodine atom in 3-iodo-2-methyl-3H-pyridin-6-one (C3) contrasts with analogs like 6-iodo-5-methoxypyridin-3-ol (C6) and 1,3-dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one (C6) . Positional differences influence dipole moments and reactivity; iodine at C3 may enhance electrophilic substitution at adjacent positions.
Functional Groups : The ketone at C6 in the target compound distinguishes it from hydroxyl (e.g., 2-chloro-6-iodo-5-methylpyridin-3-ol ) or amine (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine ) substituents. This ketone group increases electrophilicity, making the compound a candidate for nucleophilic addition or condensation reactions.
Steric and Electronic Effects : The methyl group at C2 in the target compound introduces steric hindrance absent in analogs like 6-iodo-5-methoxypyridin-3-ol . This may reduce accessibility for reactions at C2/C3 but stabilize the ring against oxidation.
Bicyclic vs.
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